molecular formula C6H3Cl2FO2S B12053047 2,6-Dichlorobenzene-1-sulfonyl fluoride CAS No. 1355090-09-3

2,6-Dichlorobenzene-1-sulfonyl fluoride

Cat. No.: B12053047
CAS No.: 1355090-09-3
M. Wt: 229.06 g/mol
InChI Key: YZHIFNHRRUIOAY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzene-1-sulfonyl fluoride (: 1355090-09-3 ) is a high-value aryl sulfonyl fluoride building block with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . This compound is a key reagent in modern synthetic chemistry, particularly in Sulfur Fluoride Exchange (SuFEx) click chemistry . Its tempered reactivity, compared to sulfonyl chlorides, provides superior stability towards hydrolysis and allows for highly selective reactions under mild conditions . Researchers primarily value this compound for constructing diverse molecular architectures. It serves as a versatile S(VI)+ electrophile for coupling with various carbon pronucleophiles. Using LiHMDS as a base, it reacts with esters, amides, nitriles, and heteroarenes to form aryl alkyl sulfones, a privileged scaffold in medicinal chemistry . Furthermore, under photoredox catalysis with organosuperbases like DBU, it can be converted to S(VI) radicals for anti-Markovnikov hydro-sulfonylation of alkenes, exclusively producing E-configured vinyl sulfones . These applications make it indispensable for drug discovery, high-throughput synthesis, and the late-stage functionalization of complex molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1355090-09-3

Molecular Formula

C6H3Cl2FO2S

Molecular Weight

229.06 g/mol

IUPAC Name

2,6-dichlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H

InChI Key

YZHIFNHRRUIOAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Mechanistic Investigations of Sulfonyl Fluoride Formation and Transformation

Electron Transfer Pathways and Radical Intermediates

The formation of the sulfonyl fluoride (B91410) group often proceeds through pathways involving electron transfer steps and the generation of radical intermediates. These mechanisms offer alternatives to traditional methods and enable the use of diverse starting materials. A common strategy involves the generation of an aryl radical, which is then trapped by a sulfur dioxide source. mdpi.com

Key radical intermediates in sulfonyl fluoride synthesis include:

Aryl Radical ([Ar•]) : Often generated from aryldiazonium salts, aryl halides, or diaryliodonium salts. mdpi.comrsc.orgccspublishing.org.cn This radical readily reacts with a sulfur dioxide surrogate to form an arylsulfonyl radical. ccspublishing.org.cn

Arylsulfonyl Radical ([ArSO₂•]) : A pivotal intermediate that is subsequently fluorinated to yield the final product. mdpi.comccspublishing.org.cn Radical clock experiments and the use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have provided evidence for the presence of these radical intermediates in various synthetic protocols. mdpi.comacs.org

Fluorosulfonyl Radical (•SO₂F) : This highly reactive species can be generated from precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) or via single-electron transfer (SET) processes. researchgate.netresearchgate.netdigitellinc.com It can then participate in radical additions to unsaturated systems to form sulfonyl fluorides. researchgate.netresearchgate.net

Photoredox catalysis is a powerful tool for initiating these radical pathways under mild conditions. acs.org For instance, an excited photocatalyst can engage in a single electron transfer with a suitable precursor to generate the key radical species that drives the reaction forward. chemrxiv.org Electrochemical methods also leverage radical intermediates; the oxidation of disulfides can form a radical cation that reacts with a fluoride source, eventually leading to the sulfonyl fluoride after further oxidation steps. acs.org

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are fundamental to controlling the efficiency and selectivity of sulfonyl fluoride synthesis. They can activate substrates, facilitate bond formation, and steer the reaction toward the desired mechanistic pathway.

Transition metals are widely employed to catalyze the formation of the C-S bond in aryl sulfonyl fluorides.

Palladium (Pd): Palladium catalysts are effective in cross-coupling reactions to form sulfonyl fluorides. One approach involves a one-pot, two-step procedure where an aryl bromide is coupled with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form an intermediate sulfinate, which is then fluorinated. mdpi.com Palladium catalysis can also be used for the fluorosulfonylation of aryl thianthrenium salts rsc.org and aryl iodides. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl precursor to a Pd(0) complex, followed by reaction with the SO₂ source and subsequent reductive elimination. nih.gov

Bismuth(III) (Bi(III)): Organobismuth(III) catalysts provide a unique, redox-neutral pathway for converting aryl boronic acids into aryl sulfonyl fluorides. acs.org The mechanism involves the insertion of SO₂ into a Bi-C bond, forming a distinct O-bound bismuth sulfinate complex. acs.org This intermediate is then oxidized and fluorinated to yield the aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst. acs.org

Copper (Cu): Copper catalysis is particularly useful for the fluorosulfonylation of arenediazonium salts. organic-chemistry.orgacs.org The mechanism can vary depending on the electronic properties of the starting material. ccspublishing.org.cnacs.org Generally, a Cu(I) species reduces the aryldiazonium salt to generate an aryl radical. acs.org This radical is trapped by SO₂, forming an arylsulfonyl radical, which is then fluorinated to give the product. ccspublishing.org.cn

Table 1: Overview of Metal-Catalyzed Mechanisms for Aryl Sulfonyl Fluoride Synthesis
Metal CatalystTypical Starting MaterialSulfur SourceKey Mechanistic FeatureReference
Palladium (Pd)Aryl Halides / Thianthrenium SaltsDABSO / Na₂S₂O₄Oxidative Addition / Reductive Elimination mdpi.comrsc.org
Bismuth (Bi(III))Aryl Boronic AcidsSO₂SO₂ Insertion into Bi-C Bond acs.org
Copper (Cu)Arenediazonium SaltsDABSOSingle Electron Transfer to form Aryl Radical ccspublishing.org.cnacs.org

Metal-free catalytic systems have gained prominence for sulfonyl fluoride synthesis and transformation.

Organocatalysis: Non-covalent organocatalysis often involves the activation of reactants through hydrogen bonding or other weak interactions. For SuFEx reactions, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols or amines. acs.org Mechanistic studies suggest that the NHC acts as a carbon-centered Brønsted base, activating the nucleophile through hydrogen bond formation. acs.org Covalent organocatalysis is also prevalent, where a base catalyst like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) nucleophilically attacks the sulfur(VI) center. nih.govchemrxiv.org This forms a more reactive intermediate that is readily attacked by the final nucleophile. nih.gov

Photoredox Catalysis: This approach uses visible light to generate radical intermediates under mild conditions. researchgate.netrsc.org In a typical mechanism for allylic C-H fluorosulfonylation, a photocatalyst is excited by light and then engages in a single electron transfer with a fluorosulfonyl radical precursor to generate the FSO₂• radical. chemrxiv.org This radical adds to an alkene, forming a key radical intermediate which is then oxidized by the photocatalyst to a cation, leading to the final product after deprotonation. chemrxiv.org This strategy has been applied to synthesize a wide variety of sulfonyl fluorides from different precursors, including carboxylic acids and amines. acs.org

Nucleophilic Substitution Mechanisms at the Sulfur(VI) Center

The hallmark reaction of sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx), a nucleophilic substitution at the highly electrophilic sulfur center. nih.gov Despite the stability of the S-F bond, it can be activated to react with a range of nucleophiles, most commonly silyl (B83357) ethers and amines. nih.govnih.gov

The mechanism of activation is a key area of investigation. Several pathways have been proposed:

Base Catalysis: A nucleophilic base catalyst, such as DMAP, DBU, or HOBt, can reversibly add to the sulfur atom. nih.gov This forms a highly activated intermediate (e.g., a sulfonyl-pyridinium or sulfonyl-OBt species), which possesses a better leaving group than the original fluoride, thereby lowering the activation energy for the subsequent attack by a nucleophile like an alcohol or amine. nih.govchemrxiv.org

Hydrogen-Bond Donation: In protic systems, the fluoride leaving group can form hydrogen fluoride (HF), which in turn can act as a hydrogen-bond donor to activate another sulfonyl fluoride molecule toward nucleophilic attack. acs.orgnih.gov The formation of the very stable bifluoride anion ([FHF]⁻) can also serve as a thermodynamic sink, driving the reaction forward. acs.org

Lewis Acid Activation: Lewis acids such as Ca(NTf₂)₂ can be used to activate the S-F bond, making the sulfur atom more electrophilic and susceptible to attack by a nucleophile. acs.org This is often used in combination with a base that activates the incoming nucleophile. acs.org

Silicon additives like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) are often crucial in these catalytic systems. nih.gov They act as fluoride traps, reacting with the fluoride ion generated during the substitution to form a strong Si-F bond, which prevents the reverse reaction and allows the catalyst to turn over efficiently. acs.orgchemrxiv.org

Transition State Analysis and Reaction Energetics

Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into the energetics and transition states of sulfonyl fluoride reactions. While specific data for 2,6-Dichlorobenzene-1-sulfonyl fluoride is not broadly published, general principles can be drawn from studies on similar systems.

For the HOBt-catalyzed amidation of sulfonyl fluorides, calculations have elucidated the reaction pathway. chemrxiv.org The process begins with the nucleophilic attack of the deprotonated HOBt (-OBt anion) on the sulfur(VI) center. The departure of the fluoride ion leads to the formation of a key intermediate (INT-2). This activation step has a calculated energy barrier (TS-1) of 20.6 kcal/mol. The subsequent amidation of this intermediate proceeds through a slightly lower transition state (TS-2) with an energy barrier of 20.1 kcal/mol, indicating that the initial activation of the S(VI)-F bond is the rate-determining step. chemrxiv.org

The high homolytic bond dissociation energy of the S(VI)-F bond in precursors like sulfuryl fluoride (SO₂F₂) underscores the challenge of forming sulfonyl fluorides via radical pathways from such inert sources and highlights the need for effective activation strategies. digitellinc.comnih.gov The stability of byproducts also plays a significant role; for instance, the formation of the bifluoride anion ([FHF]⁻) is highly favorable (≈ -40 kcal/mol), providing a strong thermodynamic driving force in reactions where it can be formed. acs.orgnih.gov

Table 2: Calculated Energetics for HOBt-Catalyzed Sulfonamide Formation
StepDescriptionCalculated Energy Barrier (kcal/mol)Reference
INT-1 → TS-1Activation of Sulfonyl Fluoride by ⁻OBt20.6 chemrxiv.org
INT-2 → TS-2Amidation of Activated Intermediate20.1 chemrxiv.org

Stereochemical Control in Unsaturated Sulfonyl Fluoride Synthesis

Achieving stereochemical control is a significant challenge in organic synthesis, including the preparation of unsaturated sulfonyl fluorides. While this compound is an aromatic, achiral molecule, the principles of stereocontrol are vital for synthesizing more complex, chiral, or geometrically defined sulfonyl fluorides.

Stereoselective Synthesis of Alkenyl Sulfonyl Fluorides: Radical fluorosulfonylation strategies have been developed for the stereoselective synthesis of alkenyl sulfonyl fluorides. nih.gov The stereochemical outcome (Z/E selectivity) can be influenced by the reaction conditions and the nature of the radical precursor. nih.gov In some photoredox systems, it has been observed that an initially formed E-isomer can be isomerized to the Z-isomer under the reaction conditions, suggesting a dynamic process. nih.gov

Stereospecific SuFEx Reactions: For chiral sulfonyl fluorides, such as enantioenriched sulfonimidoyl fluorides, maintaining stereochemical integrity during substitution is critical. It has been shown that enantioenriched arylsulfonimidoyl fluorides can be racemized by the fluoride ions generated during the reaction. imperial.ac.uk To achieve a stereospecific SuFEx reaction, fluoride-trapping additives like LiBr are used. These additives sequester the fluoride ions, preventing racemization and allowing the reaction with amines to proceed with high stereochemical fidelity, generating sulfonimidamides with up to 99% ee. imperial.ac.uk

Stereoselective Michael Additions: Conjugate additions to α,β-unsaturated sulfonyl fluoride systems, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASF), can proceed with high stereoselectivity. The addition of nucleophiles like secondary amines or carboxylates often yields a single stereoisomer, with the specific stereochemistry determined by the nature of the incoming nucleophile. nih.gov

Reactivity and Derivatization of 2,6 Dichlorobenzene 1 Sulfonyl Fluoride Analogues

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry represents a new generation of click chemistry, characterized by the reliable and efficient formation of covalent bonds from a sulfur(VI) hub. thieme-connect.de The core of SuFEx lies in the unique balance of stability and reactivity of the sulfur-fluorine bond. nih.gov While sulfonyl fluorides are remarkably stable to many reaction conditions, including hydrolysis and reduction, the S-F bond can be selectively activated to react with nucleophiles. sigmaaldrich.combldpharm.com This controlled reactivity allows for the precise and high-yield formation of various sulfur(VI)-containing linkages. nih.gov

2,6-Dichlorobenzene-1-sulfonyl fluoride and its analogues readily participate in SuFEx reactions with a range of nucleophiles. The electrophilic sulfur atom is susceptible to attack by O- and N-nucleophiles, particularly when activated. rhhz.net Silyl-protected phenols are common coupling partners, with the formation of the highly stable Si-F bond providing a thermodynamic driving force for the reaction. nih.govnih.gov Amines can also act as nucleophiles, though their reactivity is often dependent on the electronic properties of both the sulfonyl fluoride and the amine. theballlab.com The reaction of sulfonyl fluorides with nucleophiles like phenols and amines can be facilitated by catalysts such as organic bases or fluoride anions. nih.gov

The table below summarizes the reactivity of sulfonyl fluorides with various nucleophiles in the context of SuFEx chemistry.

NucleophileProductCatalyst/ConditionsKey Features
Silyl-protected PhenolsAryl SulfonatesFluoride donors (e.g., TBAF)Formation of strong Si-F bond drives the reaction. nih.govnih.gov
AlcoholsSulfonic EstersBase catalysis (e.g., DBU)General method for ester formation. nih.gov
AminesSulfonamidesBase catalysis or Lewis acidsReactivity is substrate-dependent. theballlab.com
PhenolsAryl SulfonatesBase catalysisDirect reaction without silyl (B83357) protection. nih.gov

The reliability and orthogonality of SuFEx reactions make them highly suitable for ligation chemistry, where molecular fragments are joined together. researchgate.net Sulfonyl fluorides serve as "connectors," enabling the assembly of complex molecules, polymers, and biomolecules. sigmaaldrich.comnih.gov The stability of the resulting sulfonate and sulfonamide linkages contributes to the robustness of the assembled structures. bldpharm.com This has led to the development of various SuFExable hubs and building blocks for applications in materials science and drug discovery. sigmaaldrich.comnih.gov For instance, ethenesulfonyl fluoride (ESF) is a key reagent that allows for the introduction of the SO₂F group into molecules via Michael addition, which can then be used in subsequent SuFEx ligations. sigmaaldrich.comthieme-connect.de

Transformations Leading to Other Sulfur(VI) Species

Beyond direct SuFEx-type couplings, the sulfonyl fluoride group can be transformed into other important sulfur(VI) functionalities. These transformations expand the synthetic utility of this compound and its analogues.

The conversion of sulfonyl fluorides to sulfonamides and sulfonic esters is a fundamental transformation. organic-chemistry.org While these reactions can occur under SuFEx conditions, alternative methods have been developed to promote these conversions, particularly for less reactive substrates. For example, the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate the sulfonyl fluoride towards nucleophilic attack by amines, enabling the synthesis of a wide array of sulfonamides under mild conditions. theballlab.com Similarly, the reaction with alcohols or phenols, often in the presence of a base, yields the corresponding sulfonic esters. organic-chemistry.orgresearchgate.net These reactions are crucial for synthesizing molecules with diverse biological and material properties. theballlab.com

A general scheme for these conversions is shown below:

R-SO₂F + R'-NH₂ → R-SO₂-NH-R' + HF

R-SO₂F + R'-OH → R-SO₂-O-R' + HF

The table below details methods for the synthesis of sulfonamides and sulfonic esters from sulfonyl fluorides.

ProductReagentsConditionsReference
SulfonamidesAmines, Ca(NTf₂)₂tert-Amyl alcohol, 60 °C theballlab.com
Sulfonic EstersAlcohols/Phenols, Cs₂CO₃Mild conditions organic-chemistry.orgresearchgate.net
SulfonamidesSulfonamides, Pyry-BF₄, MgCl₂, KFMeCN, 60 °C researchgate.net

More complex sulfur(VI) species, such as sulfonimidates and sulfoximines, can also be accessed from sulfonyl fluoride precursors. Sulfonimidoyl fluorides, which are aza-analogues of sulfonyl fluorides, can be synthesized and subsequently react with nucleophiles in a manner analogous to SuFEx chemistry. chemrxiv.orgresearchgate.net The synthesis of enantiopure sulfonimidoyl fluorides has been achieved, allowing for the stereospecific synthesis of a diverse range of sulfonimidamides. nih.gov These compounds are of increasing interest in medicinal chemistry. nih.gov Sulfoximines, another class of chiral sulfur(VI) compounds, can be prepared through multi-step sequences that may involve sulfonimidoyl fluoride intermediates. chemrxiv.orgnih.gov The development of bifunctional reagents has enabled the asymmetric synthesis of sulfoximines and related compounds. researchgate.netnih.gov

Reactivity with Amino Acid Side Chains in Chemical Biology Contexts

In the realm of chemical biology, sulfonyl fluorides have been recognized as privileged reactive groups for their ability to covalently modify proteins. sigmaaldrich.comresearchgate.net Unlike many other electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govnih.gov This reactivity is context-specific, meaning it depends on the local protein environment that can activate the sulfonyl fluoride and/or enhance the nucleophilicity of the amino acid residue. nih.gov

The reaction of a sulfonyl fluoride with these amino acid residues results in the formation of a stable covalent bond, typically a sulfonate ester (with Tyr, Ser, Thr) or a sulfonamide (with Lys). nih.gov This property has made sulfonyl fluorides invaluable tools for:

Covalent enzyme inhibition: They are widely used as inhibitors of serine proteases. researchgate.netnih.gov

Activity-based protein profiling (ABPP): Sulfonyl fluoride-containing probes can be used to identify and study the activity of enzymes within complex biological systems. researchgate.net

Drug discovery: The ability to form covalent bonds can lead to drugs with increased potency and prolonged duration of action. rsc.org

The table below summarizes the reactivity of sulfonyl fluorides with various amino acid side chains.

Amino AcidNucleophilic GroupAdductApplication
SerineHydroxyl (-OH)Sulfonate EsterProtease inhibition researchgate.netnih.gov
ThreonineHydroxyl (-OH)Sulfonate EsterCovalent modification nih.gov
TyrosinePhenolic Hydroxyl (-OH)Sulfonate EsterCovalent modification, chemical probes nih.govnih.gov
LysineAmine (-NH₂)SulfonamideCovalent modification, chemical probes nih.gov
HistidineImidazoleSulfonylated ImidazoleCovalent modification nih.gov
CysteineThiol (-SH)Thiosulfonate Ester (often unstable)Covalent modification nih.gov

Reactivity with Lysine, Tyrosine, Histidine, and Serine

Sulfonyl fluorides (SFs) are recognized as versatile electrophilic "warheads" capable of reacting with a range of nucleophilic amino acid residues within proteins. nih.govrsc.org This reactivity is not limited to a single amino acid but extends to several, including lysine, tyrosine, histidine, and serine, which significantly broadens their potential for creating covalent inhibitors and chemical probes. nih.govenamine.netnih.gov The reaction involves the nucleophilic attack by the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. nih.govacs.org

The ability of sulfonyl fluorides to form stable adducts with these residues is a key feature. acs.orgacs.org For instance, they form stable sulfonamide bonds with the ε-amino group of lysine and sulfonate esters with the hydroxyl group of tyrosine. nih.govnih.gov The reactivity profile can be influenced by the specific protein environment, which can perturb the pKa of the amino acid residues. nih.gov Studies have shown that while sulfonyl fluorides react with cysteine, the resulting thiosulfonate ester adduct is often unstable. nih.govacs.org In contrast, the adducts formed with N-acetyltyrosine and N-acetyllysine are stable. acs.orgacs.org The interaction with histidine has also been documented, making it a viable target for SF-containing probes and inhibitors. nih.govacs.org

The genetically encoded unnatural amino acid, fluorosulfate-l-tyrosine (FSY), which features a related sulfur-fluoride bond, has been shown to react selectively with proximal lysine, histidine, and tyrosine residues within proteins in living cells via Sulfur-Fluoride Exchange (SuFEx). nih.gov This highlights the intrinsic reactivity of the sulfonyl fluoride moiety towards these specific nucleophilic amino acids under physiological conditions. nih.gov

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

Amino Acid Nucleophilic Side Chain Resulting Covalent Linkage Stability of Adduct
Lysine ε-Amino group (-NH₂) Sulfonamide Stable
Tyrosine Phenolic hydroxyl group (-OH) Sulfonate Ester Stable
Histidine Imidazole ring Sulfonyl-imidazole Stable

| Serine | Hydroxyl group (-OH) | Sulfonate Ester | Stable |

Electrophilic and Nucleophilic Character of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride moiety is characterized by its pronounced electrophilic nature, centered on the sulfur(VI) atom. researchgate.net This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. This unique combination of stability and reactivity makes sulfonyl fluorides highly valuable in chemical biology and for the synthesis of complex molecules. researchgate.net The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, identified as a next-generation click chemistry reaction, leverages the reliable reactivity of the S(VI)-F bond with nucleophiles. acs.orgacs.orgsigmaaldrich.com

A defining feature of the sulfonyl fluoride group is its remarkable stability, particularly its resistance to hydrolysis under physiological conditions, which contrasts sharply with the more reactive sulfonyl chlorides. researchgate.netacs.org Despite being highly electrophilic, the S-F bond is thermodynamically stable and resistant to reduction, as its cleavage is exclusively heterolytic. nih.govsigmaaldrich.com This balance allows sulfonyl fluoride-containing molecules to be used in aqueous biological environments while retaining their ability to react with specific, context-dependent nucleophiles within a protein binding site. nih.govrsc.org The reaction proceeds via nucleophilic attack at the sulfur center, forming a sulfonylation product and releasing a benign fluoride ion as the leaving group. nih.govsigmaaldrich.com

Electrochemical Reactivity and Surface Modification Applications

The sulfonyl fluoride functional group is intimately linked with electrochemical methods, primarily through its synthesis. A notable development is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) to produce sulfonyl fluorides. acs.orgnih.gov This method is environmentally benign, avoiding the need for harsh chemical oxidants, and operates under mild conditions. acs.org The process is versatile, accommodating a wide range of alkyl, benzyl, aryl, and heteroaryl thiols, and utilizes the inexpensive and safe KF as the fluoride source. acs.orgnih.gov

This electrochemical approach provides a direct and efficient route to sulfonyl fluoride building blocks, which are crucial for applications like SuFEx click chemistry. acs.orgnih.gov Another reported electrochemical method involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides, further demonstrating the role of electrochemistry in accessing this functional group. rsc.org The conditions for electrochemical fluorination are often mild, involving voltages of 5-10 volts and low temperatures (0-20°C), making the process industrially scalable and user-friendly. youtube.com

The application of sulfonyl fluorides in surface modification is primarily realized through their ability to form stable, covalent bonds with proteins. nih.govnih.gov This covalent modification can be considered a form of biological surface modification. By incorporating sulfonyl fluorides into small molecules designed to bind to specific proteins, researchers can achieve irreversible labeling and inhibition. nih.gov This strategy has been used to create covalent kinetic stabilizers for proteins like transthyretin (TTR), preventing amyloidogenesis. nih.gov The electrochemical synthesis of these reactive motifs is therefore a key enabling technology for developing advanced probes for chemical biology and therapeutics that function by permanently modifying protein surfaces. acs.org

Table 2: Electrochemical Synthesis of Aryl Sulfonyl Fluorides from Thiophenols

Thiophenol Substrate Yield (%) Reference
Thiophenol 99 nih.gov
4-Methylthiophenol 83 nih.gov
4-Methoxythiophenol 60 nih.gov
4-Chlorothiophenol 81 nih.gov
4-Bromothiophenol 68 nih.gov
2-Methylthiophenol 99 nih.gov

Yields correspond to reactions run under optimized electrochemical conditions as reported in the source.

Olefination Reactions Involving Sulfonyl Fluorides

While the classical Julia-Kocienski olefination involves heteroaryl sulfones to create alkenes, wikipedia.orgorganic-chemistry.org sulfonyl fluorides themselves are key players in related olefination-type transformations, particularly for synthesizing unsaturated sulfonyl fluorides. These products are valuable substrates for SuFEx click chemistry. nih.gov

A significant reaction is the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides using methanedisulfonyl fluoride (CH₂(SO₂F)₂). nih.gov This reaction proceeds through a mechanism that mirrors the Horner-Wadsworth-Emmons olefination, involving the addition of the methanedisulfonyl fluoride carbanion to the aldehyde, followed by cyclization and fragmentation of the resulting four-membered ring intermediate. nih.gov This provides a direct route to vinyl sulfonyl fluorides.

In a different context, the Julia-Kocienski olefination is used to create vinyl fluorides from α-fluoro thioether adducts, which can be generated from arenesulfenyl fluorides. chemrxiv.org This shows an indirect but important link between sulfonyl chemistry and olefination reactions for synthesizing fluorinated molecules.

The stereoselectivity of olefination reactions can be significantly influenced by the presence of fluorine. For instance, in Julia-Kocienski reactions for synthesizing α-fluoroacrylates, the use of fluorinated sulfone reagents not only increases the reactivity compared to unfluorinated analogues but also impacts the E/Z selectivity of the resulting alkene. nih.gov

Table 3: Synthesis of β-Arylethenesulfonyl Fluorides via Olefination

Aldehyde Product Yield (%) Reference
4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)-β-ethenesulfonyl fluoride 77 nih.gov
4-Methoxybenzaldehyde 4-Methoxy-β-ethenesulfonyl fluoride 81 nih.gov
Benzaldehyde β-Ethenesulfonyl fluoride 61 nih.gov
4-Fluorobenzaldehyde 4-Fluoro-β-ethenesulfonyl fluoride 68 nih.gov
4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)-β-ethenesulfonyl fluoride 65 nih.gov

Reactions performed using methanedisulfonyl fluoride and a base.

Advanced Applications in Chemical Research

Role in Polymer Chemistry and Polymerization

The sulfonyl fluoride (B91410) moiety is recognized for its utility in polymer science. It can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities onto a polymer backbone. nih.govnih.gov This is facilitated by the specific reactivity of the sulfonyl fluoride group. Furthermore, sulfonyl fluorides have been implicated in polymerization processes themselves. merckmillipore.com However, specific studies detailing the use of 2,6-Dichlorobenzene-1-sulfonyl fluoride as a monomer, initiator, or for modification in polymer chemistry have not been identified in the current body of research literature.

Functionalization for Surface Modifications

The modification of surfaces to impart desired properties is a critical area of materials science. Sulfonyl fluorides, as a class of compounds, have been explored for their potential in surface functionalization. nih.gov This often involves anchoring molecules to a surface to alter its chemical or physical characteristics. Despite the known reactivity of the sulfonyl fluoride group, which would suggest potential applicability, there is no specific research detailing the use of this compound for the functionalization or modification of material surfaces.

Development as Chemical Probes and Covalent Modifiers in Chemical Biology

Aryl sulfonyl fluorides are widely recognized as "privileged" warheads in chemical biology due to their balanced stability and reactivity. beilstein-journals.orgnih.gov They can covalently modify a range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine, making them valuable tools for developing chemical probes and covalent inhibitors. beilstein-journals.orgnih.govtcichemicals.comcas.orgnih.govmdpi.commdpi.com

Probing Protein Reactivity and Ligandable Proteome Expansion

The development of chemical probes based on sulfonyl fluorides has been instrumental in expanding the "ligandable" proteome beyond the traditionally targeted cysteine residues. tcichemicals.commdpi.com These probes are used in chemoproteomic platforms to map reactive sites on proteins directly in cellular environments. tcichemicals.com While extensive research has been conducted on various substituted aryl sulfonyl fluorides for this purpose, specific studies employing this compound to probe protein reactivity or expand the ligandable proteome are not described in the available literature.

Use in Enzyme Inhibition Studies

The sulfonyl fluoride moiety is a well-established pharmacophore for the design of enzyme inhibitors, famously targeting the active site serine of proteases. nih.govnih.govdrugbank.com Structure-activity relationship (SAR) studies on related compounds have shown that the substitution pattern on the benzene (B151609) ring significantly influences inhibitory activity and selectivity. For instance, the position and nature of halogen substituents can modulate the potency of inhibition. However, despite the clear importance of the substitution pattern, specific enzyme inhibition studies featuring this compound have not been found in the reviewed scientific literature.

Application as Precursors in Catalysis

Sulfonyl fluorides are valued as versatile precursors in synthetic chemistry, including for the development of catalysts. nih.gov Their stability and reactivity make them suitable building blocks. For example, recent research has explored the photocatalytic conversion of sulfonyl fluorides into sulfur(VI) radicals for applications in chemical ligation. Nevertheless, there are no specific reports on the application of this compound as a precursor in the synthesis of catalytic systems.

Utility as Fluorinating Agents

The sulfonyl fluoride group itself is generally not used as a fluorinating agent. Instead, compounds containing this moiety are sometimes synthesized using various fluorinating agents. nih.govmerckmillipore.com While there is a broad field of research into developing new fluorinating agents for organic synthesis, there is no evidence in the literature to suggest that this compound is utilized for its fluorinating capabilities.

Development of ¹⁸F-Labelled Biomarkers and Radiochemistry

The field of positron emission tomography (PET) relies heavily on the development of novel radiotracers labeled with positron-emitting radionuclides, among which fluorine-18 (B77423) (¹⁸F) is the most widely used due to its favorable decay characteristics. mdpi.comnih.gov The introduction of the sulfur(VI) fluoride exchange (SuFEx) click chemistry has significantly advanced the synthesis of ¹⁸F-labeled compounds. mdpi.com Aryl sulfonyl fluorides, including compounds like this compound, are key precursors in this methodology for creating ¹⁸F-labeled biomarkers.

The core principle of using sulfonyl fluorides in ¹⁸F-radiochemistry lies in the robust yet addressable nature of the sulfur-fluorine bond. In the context of SuFEx, a precursor molecule containing a sulfonyl fluoride group can undergo a nucleophilic substitution reaction with [¹⁸F]fluoride ions to produce the desired ¹⁸F-labeled radiotracer. This reaction is often facilitated by a phase-transfer catalyst, such as potassium carbonate and Kryptofix₂₂₂, and is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

While specific research detailing the direct application of this compound in the development of ¹⁸F-labelled biomarkers is not extensively documented in publicly available literature, its chemical structure is amenable to the general principles of ¹⁸F-labeling via nucleophilic aromatic substitution on the sulfonyl fluoride group. The electron-withdrawing nature of the two chlorine atoms on the benzene ring could potentially influence the reactivity of the sulfonyl fluoride group towards nucleophilic attack by [¹⁸F]fluoride.

The general approach involves synthesizing a molecule of interest with a 2,6-dichlorobenzenesulfonyl moiety. This functionalized molecule then serves as the precursor for the radiolabeling step. The radiochemical yield and reaction time are critical parameters in the synthesis of PET tracers due to the short half-life of ¹⁸F (approximately 110 minutes). mdpi.com

Below are illustrative data tables based on research with analogous aryl sulfonyl fluorides, demonstrating the typical conditions and outcomes of ¹⁸F-labeling reactions. It is important to note that these are representative examples and the specific parameters for a this compound-containing precursor would require experimental optimization.

Table 1: Representative Conditions for ¹⁸F-Labeling of Aryl Sulfonyl Fluoride Precursors

Precursor Type[¹⁸F]Fluoride SourceCatalyst/BaseSolventTemperature (°C)Reaction Time (min)
Aryl Sulfonyl Fluoride[¹⁸F]KFK₂CO₃/K₂₂₂DMSO120-15010-30
Aryl Sulfonyl Fluoride[¹⁸F]KFK₂CO₃/K₂₂₂DMF120-15010-30

This table presents generalized conditions for the ¹⁸F-labeling of aryl sulfonyl fluorides based on established radiochemistry protocols. Specific conditions for a precursor containing a this compound moiety may vary.

Table 2: Illustrative Radiochemical Yields for ¹⁸F-Labeled Biomarkers from Sulfonyl Fluoride Precursors

Biomarker TargetPrecursor StructureRadiochemical Yield (RCY, %)Reference
Generic Aryl MoietyAryl-SO₂F5-40% (non-optimized)General Literature
Complex BiomoleculeBiomolecule-Linker-Aryl-SO₂F10-60% (optimized)General Literature

This table provides a range of potential radiochemical yields based on studies with various sulfonyl fluoride precursors. The actual yield for a this compound-based tracer would be dependent on the specific molecular structure and reaction optimization.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for mapping out the step-by-step pathways of complex chemical reactions. For processes involving the formation of aryl sulfonyl fluorides, DFT calculations provide critical insights into the energetics and feasibility of proposed mechanistic steps.

A notable example is the comprehensive computational investigation of the Bi(III) redox-neutral catalysis for synthesizing aryl sulfonyl fluorides. nih.gov DFT calculations were employed to unravel the mechanism, which was characterized by three primary stages:

Transmetallation : The initial step involves the generation of a Bi(III)-phenyl intermediate, a process facilitated by a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov

SO₂ Insertion : Sulfur dioxide then inserts into the Bismuth-Carbon (Bi-C(sp²)) bond of the intermediate to form a Bi(III)-O-S-Aryl intermediate. nih.gov

S(IV)-Oxidation : The final stage sees the oxidation of the sulfur(IV) center, which yields the final aryl sulfonyl fluoride (B91410) product and regenerates the Bi(III) catalyst for subsequent cycles. nih.gov

DFT calculations confirmed that each of these stages is both kinetically and thermodynamically viable. nih.gov Similarly, DFT has been used to probe the mechanisms of other reactions, such as cobalt-hydride-catalyzed couplings, by calculating the free energies of intermediates and transition states for different electronic states (singlet, doublet, etc.). researchgate.net

Table 1: Calculated Free Energy Barriers for Small Molecule Insertion into a Bi(III)-Complex This table illustrates the predictive power of DFT in comparing the feasibility of different reaction pathways.

Reacting Small MoleculeCalculated Insertion Barrier (kcal/mol)Reference
NO₂17.5 nih.gov
SO₂Feasible, but specific value not stated in abstract nih.gov

Prediction of Reactivity and Selectivity

Computational models are highly effective in predicting the reactivity and selectivity of reactions involving sulfonyl fluorides. By analyzing the energy profiles of different potential reaction pathways, researchers can forecast the most likely outcome.

For instance, in the cycloaddition reaction involving ethene-1,1-disulfonyl difluoride, DFT calculations (at the ωB97XD/Def2-TZVP level) were used to explain the outstanding regioselectivity observed experimentally. nih.gov The calculations revealed that the activation barrier for the observed product was significantly lower than the barrier for the alternative regioisomeric pathway (ΔG = 151 kJ/mol), rendering the alternative path unfeasible and thus explaining the high selectivity of the reaction. nih.gov

Studies have also explored the general reactivity of aryl sulfonyl fluorides. They have been identified as highly efficient and selective electrophiles for the affinity labeling of proteins. nih.gov This high reactivity is harnessed in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which relies on the unique balance between the stability and reactivity of the S-F bond. nih.govacs.org DFT calculations help to understand the factors that govern this delicate balance, such as the influence of substituents on the aryl ring on the electrophilicity of the sulfur center.

Rational Design of Catalysts and Reagents

A direct benefit of detailed mechanistic understanding derived from computational studies is the ability to rationally design more efficient catalysts and reagents. By identifying the rate-limiting steps or key catalyst-substrate interactions, models can predict how modifications to a catalyst's structure will impact its performance.

Following the detailed DFT investigation of the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, researchers were able to propose new, improved catalysts. nih.gov The computational models were used to design additional Bi(III) and even Antimony(III) (Sb(III)) catalysts. nih.gov These theoretically designed catalysts showed promise for experimental use, with calculations predicting very low activation barriers (under 16.4 kcal/mol) for the key reaction steps. nih.gov This approach significantly accelerates the discovery of new catalytic systems by focusing experimental efforts on the most promising candidates identified through computation.

Spectroscopic Analysis (e.g., ¹⁹F NMR, EPR) in Mechanistic Studies

While computational methods provide a theoretical framework, spectroscopic techniques offer experimental evidence to support or refute proposed mechanisms. For fluorine-containing compounds like 2,6-Dichlorobenzene-1-sulfonyl fluoride, ¹⁹F NMR is a particularly powerful probe.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. Changes in chemical shift, coupling constants, and signal multiplicity can provide rich information about the structure of intermediates and products. For example, in the synthesis of functionalized cyclobutenes, Nuclear Overhauser Effect (NOESY) NMR experiments were crucial for elucidating the syn-regiochemistry of the products by observing the spatial proximity of specific protons. nih.gov Although not a direct measure of the sulfonyl fluoride group, it confirms the stereochemical outcome of the reaction mechanism. In other systems, ¹⁹F NMR magnetization transfer studies have been used to measure the transport rates of fluorinated molecules across membranes, providing key mechanistic data on biological processes. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons, such as radicals. In reaction mechanisms that may involve radical intermediates, the absence of an EPR signal can be telling, but the direct detection of transient radicals is often challenging. An alternative approach involves conducting reactions in the presence of radical scavengers. For example, in the electrochemical synthesis of sulfonyl fluorides, the addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) was found to reduce the reaction's efficacy, providing indirect but strong evidence for the involvement of radical intermediates in the mechanism. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current production methods for sulfonyl fluorides often involve hazardous materials and generate substantial waste. organic-chemistry.orgnih.gov A primary goal for future research is to devise greener, more efficient synthetic pathways. This involves a shift towards catalytic processes that minimize waste and improve atom economy.

Future strategies could include:

Direct Catalytic Fluorosulfonylation: Investigating transition-metal catalysts, particularly those based on earth-abundant metals like iron or copper, to facilitate the direct conversion of 2,6-dichlorobenzene to the target compound using a sulfur dioxide surrogate and a fluoride (B91410) source.

Green Reaction Conditions: Exploring the use of environmentally benign solvents, or solvent-free conditions, to reduce the environmental footprint of the synthesis. Recent advances in the synthesis of sulfonyl fluorides have highlighted the use of simple and mild procedures, such as direct chloride/fluoride exchange in biphasic mixtures of potassium fluoride and water/acetone, which could be adapted and optimized. nih.gov Similarly, protocols using reagents like Xtalfluor-E® offer a pathway from sulfonic acids under milder conditions. nih.govrsc.org

A recent development in green chemistry involves reacting thiols and disulfides with specific reagents and potassium fluoride to produce sulfonyl fluorides with non-toxic by-products, a method that simplifies production and aligns with sustainable goals. sciencedaily.com

Exploration of New Reactivity Modes and Transformations

The reactivity of the sulfonyl fluoride group is central to its utility, yet there is considerable room to discover new transformations, especially by leveraging the steric hindrance from the ortho-chlorine atoms for selective reactions.

Promising research directions include:

Novel Catalytic Activation: Developing new catalytic systems, potentially involving organocatalysts or frustrated Lewis pairs, to activate the robust S-F bond for a broader array of nucleophilic substitutions.

Directed C-H Activation: Using the sulfonyl fluoride group as a directing group to achieve C-H activation on the aromatic ring, opening new pathways for functionalizing the 2,6-dichlorophenyl core.

Radical-Mediated Reactions: Employing techniques like photoredox catalysis to generate sulfonyl radicals from 2,6-Dichlorobenzene-1-sulfonyl fluoride. organic-chemistry.org These radicals could then be used in various addition and cross-coupling reactions to synthesize complex molecules. The principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, known for its reliability and specificity, could be expanded to this sterically hindered system to connect molecules for various applications. sigmaaldrich.com

Integration into Advanced Materials Science

The robustness of the sulfonyl fluoride moiety and the electronic properties of the dichlorinated ring make this compound a compelling building block for new materials. nih.govsigmaaldrich.com

Future work in this area could focus on:

High-Performance Polymers: Incorporating the 2,6-dichlorobenzenesulfonyl unit into polymer backbones, such as in poly(aryl ether sulfone)s (PAES), could significantly improve properties like thermal stability and chemical resistance.

Functionalizable Materials: Using the sulfonyl fluoride group as a reactive handle for post-polymerization modification. This would allow for the creation of materials with tailored surface properties, catalytic activities, or biocompatibility. This approach is foundational to SuFEx click chemistry, which has been used to link molecules in materials science. sigmaaldrich.com

Interactive Table: Proposed Research in Materials Science
Research Avenue Monomer/Building Block Target Material Potential Impact
High-Performance Thermoplastics This compound Novel Poly(aryl ether sulfone)s Enhanced thermal and chemical stability, flame retardancy.
Functional Coatings Polymers with pendant sulfonyl fluoride groups Surfaces with tunable wettability Creation of self-cleaning or anti-fouling surfaces.
Biocompatible Materials Functionalized sulfonyl fluoride polymers Medical implants, drug delivery systems Improved biocompatibility and targeted therapeutic delivery.
Advanced Membranes Cross-linked sulfonyl fluoride polymers Separation and filtration media Higher efficiency and selectivity in chemical separations.

Expansion of Biological Applications as Molecular Tools

Sulfonyl fluorides are recognized as valuable tools in chemical biology, often acting as covalent probes for proteins. nih.govjenabioscience.com The unique structure of this compound could offer enhanced selectivity for biological targets. nih.gov

Unexplored avenues include:

Selective Covalent Probes: Designing sophisticated molecular probes based on the this compound scaffold for applications like activity-based protein profiling (ABPP). The steric bulk of the dichloro-substituents may enable the selective targeting of enzymes with more accessible active sites. nih.gov

Tagged Reagents for Target Identification: Incorporating reporter tags like fluorophores or biotin (B1667282) onto the scaffold to enable the visualization and isolation of protein targets. rsc.org Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine (B10760008), making them versatile for labeling. nih.govjenabioscience.comnih.gov

Continuous Flow Chemistry and Mechanochemical Approaches

Modernizing the synthesis of this compound using advanced processing technologies can offer improvements in safety, scalability, and efficiency.

Future research should investigate:

Continuous Flow Synthesis: Adapting synthetic protocols to continuous flow systems would allow for precise control over reaction parameters, potentially leading to higher yields, improved purity, and enhanced safety. Photoredox-catalyzed methods for preparing sulfonyl fluorides have already been scaled up using continuous stirred tank reactors. organic-chemistry.orgorganic-chemistry.org

Mechanochemistry: Exploring solvent-free synthetic methods using mechanical force, such as ball milling. acs.orgacs.orgresearchgate.net This approach reduces environmental impact and can provide access to novel reactivity. Mechanochemical procedures have been successfully developed for synthesizing various sulfonyl fluorides from stable precursors under solvent-free conditions, demonstrating shorter reaction times compared to solution-based methods. acs.orgacs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,6-dichlorobenzene-1-sulfonyl fluoride from its sulfonyl chloride precursor?

Answer: Synthesis typically involves fluorination of the corresponding sulfonyl chloride (e.g., 2,6-dichlorobenzene-1-sulfonyl chloride) using fluorinating agents like KF or TBAF in anhydrous solvents (e.g., DMF or THF). Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Moisture exclusion : Use of Schlenk lines or dry nitrogen atmospheres prevents hydrolysis of intermediates.
  • Work-up : Crude product purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ~55–60 ppm for sulfonyl fluoride group) and 1H^{1}\text{H} NMR (aromatic protons at δ 7.3–7.8 ppm) confirm substitution patterns .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 247.93).
  • Elemental analysis : Verify Cl and F content within ±0.3% of theoretical values .

Q. What are the common reactions of this compound in medicinal chemistry?

Answer: The sulfonyl fluoride group reacts selectively with nucleophiles:

  • Sulfonamide formation : React with amines (e.g., primary amines, anilines) in dichloromethane or THF at 0–25°C. Monitor by TLC for amine consumption.
  • Hydrolysis stability : Unlike sulfonyl chlorides, sulfonyl fluorides resist hydrolysis under mild aqueous conditions (pH 5–9), enabling bioconjugation applications .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Fukui indices identify reactive sites (e.g., sulfur center in sulfonyl fluoride).
  • Transition states : Simulate fluorination or nucleophilic substitution pathways to optimize catalytic conditions.
  • Solvent effects : COSMO-RS models predict solvation energies in polar aprotic solvents .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies involving derivatives of this compound?

Answer: Contradictions often arise from:

  • Impurity artifacts : Validate compound purity via HPLC (>98%) and control experiments.
  • Bioassay variability : Standardize assay protocols (e.g., IC50_{50} determination in triplicate with positive/negative controls).
  • Electronic effects : Use Hammett plots to correlate substituent effects (e.g., Cl/F substitution) with biological activity .

Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?

Answer:

  • Stepwise quenching : Isolate intermediates (e.g., sulfonamides) before subsequent reactions to avoid cross-reactivity.
  • Catalytic optimization : Screen Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency.
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progression and adjust conditions dynamically .

Q. How can researchers mitigate hazards when handling this compound in electrophilic substitution reactions?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods.
  • Neutralization protocols : Quench excess reagent with aqueous NaHCO3_3 or NH4_4OH before disposal.
  • Stability testing : Conduct DSC/TGA to assess thermal decomposition risks during scale-up .

Methodological Resources Table

Technique Application Reference
19F^{19}\text{F} NMRConfirming sulfonyl fluoride functionalization
DFT CalculationsPredicting electrophilic reactivity
Column ChromatographyPurification of sulfonamide derivatives
ESI-HRMSMolecular weight validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.